molecular formula C23H21ClFN5O4S B12470407 5-{[4-({6-Chlorothieno[2,3-d]pyrimidin-4-yl}amino)piperidin-1-yl]methyl}-2-fluorobenzonitrile; maleic acid

5-{[4-({6-Chlorothieno[2,3-d]pyrimidin-4-yl}amino)piperidin-1-yl]methyl}-2-fluorobenzonitrile; maleic acid

Cat. No.: B12470407
M. Wt: 518.0 g/mol
InChI Key: RPYIKXHIQXRXEM-UHFFFAOYSA-N
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Description

PRX 08066 is a compound discovered and developed by Predix Pharmaceuticals (later Epix Pharmaceuticals). It is a potent and selective antagonist at the serotonin 5-hydroxytryptamine receptor 2B (5-HT 2B) with a binding affinity (K i) of 3.4 nM. This compound has high selectivity over the closely related 5-hydroxytryptamine receptor 2A and 5-hydroxytryptamine receptor 2C receptors and other receptor targets .

Preparation Methods

The synthesis of PRX 08066 involves multiple steps, starting with the preparation of the core structure, which includes a thienopyrimidine ring. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

PRX 08066 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

PRX 08066 exerts its effects by acting as an antagonist at the serotonin 5-hydroxytryptamine receptor 2B. This receptor is involved in various physiological processes, including vasoconstriction and cell proliferation. By blocking this receptor, PRX 08066 prevents the pathological effects associated with its activation, such as pulmonary arterial hypertension and tumor growth .

Comparison with Similar Compounds

PRX 08066 is unique due to its high selectivity for the serotonin 5-hydroxytryptamine receptor 2B. Similar compounds include:

PRX 08066 stands out due to its specific targeting of the serotonin 5-hydroxytryptamine receptor 2B, which provides a unique mechanism of action compared to these other compounds.

Properties

Molecular Formula

C23H21ClFN5O4S

Molecular Weight

518.0 g/mol

IUPAC Name

but-2-enedioic acid;5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile

InChI

InChI=1S/C19H17ClFN5S.C4H4O4/c20-17-8-15-18(23-11-24-19(15)27-17)25-14-3-5-26(6-4-14)10-12-1-2-16(21)13(7-12)9-22;5-3(6)1-2-4(7)8/h1-2,7-8,11,14H,3-6,10H2,(H,23,24,25);1-2H,(H,5,6)(H,7,8)

InChI Key

RPYIKXHIQXRXEM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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